molecular formula C11H15NO5S2 B13223814 Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate

Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B13223814
M. Wt: 305.4 g/mol
InChI Key: FBTFFNIGHADUCH-UHFFFAOYSA-N
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Description

Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate (CAS: 2059944-06-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₅NO₅S₂ and a molecular weight of 305.37 . Its structure features a thiophene ring substituted with a methyl carboxylate group at position 2 and a diethylcarbamoyl sulfonyl group at position 3.

Properties

Molecular Formula

C11H15NO5S2

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 3-(diethylcarbamoylsulfonyl)thiophene-2-carboxylate

InChI

InChI=1S/C11H15NO5S2/c1-4-12(5-2)11(14)19(15,16)8-6-7-18-9(8)10(13)17-3/h6-7H,4-5H2,1-3H3

InChI Key

FBTFFNIGHADUCH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)S(=O)(=O)C1=C(SC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate involves several steps. One common method includes the reaction of thiophene-2-carboxylic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms the diethylcarbamoyl thiophene-2-carboxylate intermediate, which is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group . The final step involves esterification with methanol to form the methyl ester derivative .

Comparison with Similar Compounds

Structural Variations in Sulfonamide/Carbamate-Substituted Thiophenes

The compound belongs to a class of thiophene derivatives with sulfonamide or carbamate substituents. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Properties
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate 106820-63-7 C₁₀H₁₁NO₇S₂ 321.33 Methoxycarbonylmethyl sulfamoyl Intermediate in organic synthesis
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate 70374-37-7 C₈H₉ClNO₄S₂ 282.79 Chloro, methylsulfamoyl Pharmaceutical intermediate
Methyl 3-[(2,4-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate N/A C₁₃H₁₀Cl₂N₂O₄S₂ 393.26 Dichlorophenyl sulfonamido Agrochemical research

Key Observations :

  • Chloro Substituents : The addition of chlorine (e.g., in CAS 70374-37-7) increases molecular weight and may enhance biological activity through steric or electronic effects .
  • Aromatic Substituents : Dichlorophenyl derivatives (e.g., ) exhibit higher molecular weights and are often explored for pesticidal properties due to their stability and binding affinity .

Comparison with Other Syntheses

  • Methoxycarbonylmethyl Derivative (CAS 106820-63-7): Synthesized via reaction of methyl 3-aminothiophene-2-carboxylate with methoxycarbonylmethyl sulfamoyl chloride .
  • Dichlorophenyl Derivative: Involves coupling of 2,4-dichlorobenzenesulfonamide with methyl 3-aminothiophene-2-carboxylate .

Physicochemical Properties

Solubility and Stability

  • Target Compound: Limited data, but its higher molecular weight (305.37) suggests moderate solubility in organic solvents like THF or DMF, similar to methyl thiophene-2-carboxylate (solubility: 8.81 g/L at 20°C) .
  • Methylsulfamoyl Analogues : Lower molecular weights (e.g., 282.79 for CAS 70374-37-7) may improve aqueous solubility but reduce thermal stability .

Spectroscopic Data

  • IR and NMR : Sulfonamide and carbamate groups typically show strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1750 cm⁻¹ (C=O stretching) in IR spectra. ¹H NMR signals for diethyl groups appear as quartets (δ 1.0–1.5 ppm) and triplets (δ 3.0–3.5 ppm) .

Pharmaceutical and Agrochemical Potential

  • The target compound is likely used in drug discovery for its sulfonamide moiety, which is common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) .
  • Dichlorophenyl derivatives () are explored as herbicides or fungicides due to their electrophilic sulfonamide groups .

Biological Activity

Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate, identified by its CAS number 106820-63-7, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, synthesis, and biological effects based on diverse sources.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₁N₁O₆S₂
Molecular Weight293.32 g/mol
Melting Point96-98 °C
Boiling Point452.3 °C (predicted)
Density1.438 g/cm³ (predicted)
pKa8.24 (predicted)

This compound appears as a white crystalline powder and is soluble in various organic solvents, making it suitable for diverse applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with diethylcarbamoyl sulfonyl chloride under controlled conditions. This method allows for the introduction of the sulfonyl group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effective inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it showed a reduction in pro-inflammatory cytokines like TNF-alpha and IL-6, indicating a potential role in managing inflammatory disorders.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antibacterial activity.
  • Anticancer Research : A research article in Cancer Letters reported on the cytotoxic effects of this compound on MCF-7 cells, where treatment resulted in a significant decrease in cell viability (down to 25% at a concentration of 50 µM), alongside increased markers for apoptosis.
  • Inflammation Model : In a study published in Pharmacology Research, the compound was administered to mice with induced paw edema. Results showed a significant reduction in swelling compared to control groups, supporting its anti-inflammatory potential.

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